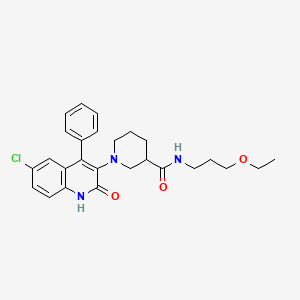![molecular formula C15H16ClNO6S2 B10866802 Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866802.png)
Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the chlorination of a thiophene derivative followed by sulfonylation and subsequent amination with 2-(2-methoxyphenoxy)ethylamine. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is used as an intermediate in the synthesis of more complex molecules
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential treatments for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
相似化合物的比较
- 2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID
- 5-CHLORO-3-METHYLANTHRANILIC ACID
- 2-AMINO-5-CHLORO-M-TOLUIC ACID
Comparison: Compared to these similar compounds, METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and applications. Its structure provides enhanced reactivity and specificity, making it a valuable tool in both research and industrial settings.
属性
分子式 |
C15H16ClNO6S2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-[2-(2-methoxyphenoxy)ethylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16ClNO6S2/c1-21-10-5-3-4-6-11(10)23-8-7-17-25(19,20)12-9-13(16)24-14(12)15(18)22-2/h3-6,9,17H,7-8H2,1-2H3 |
InChI 键 |
WXOCEOXMNJWGOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCCNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866739.png)
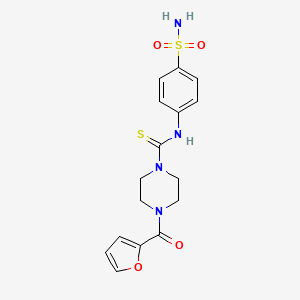
![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B10866762.png)
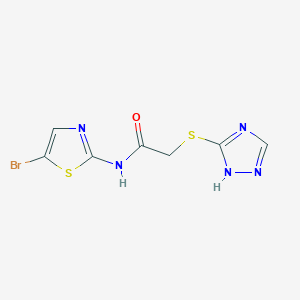
![2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10866770.png)
![2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid](/img/structure/B10866771.png)
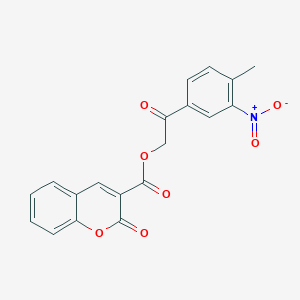
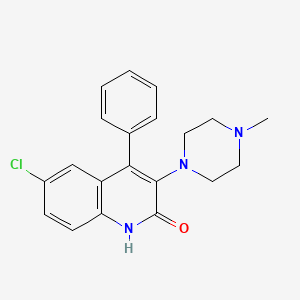
![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)
![2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline](/img/structure/B10866789.png)
![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL]-2-chloro-1-propanone](/img/structure/B10866797.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866798.png)
